B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]Boronic acid
CAS No.:
Cat. No.: VC16554811
Molecular Formula: C13H20BNO5
Molecular Weight: 281.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20BNO5 |
|---|---|
| Molecular Weight | 281.11 g/mol |
| IUPAC Name | [4-[bis(2-methoxyethyl)carbamoyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C13H20BNO5/c1-19-9-7-15(8-10-20-2)13(16)11-3-5-12(6-4-11)14(17)18/h3-6,17-18H,7-10H2,1-2H3 |
| Standard InChI Key | CPCGECRJGWTCJE-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC=C(C=C1)C(=O)N(CCOC)CCOC)(O)O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]boronic acid consists of three primary components:
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Boronic Acid Group (-B(OH)₂): Positioned at the para position of the phenyl ring, this moiety enables participation in Suzuki-Miyaura reactions, forming covalent bonds with aryl halides .
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Bis(2-methoxyethyl)amino Carbonyl Group: The carbonyl group bridges the phenyl ring to a bis(2-methoxyethyl)amine substituent, which enhances solubility in organic solvents and stabilizes intermediates during synthesis .
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Phenyl Ring: Serves as a rigid scaffold, optimizing spatial arrangement for interactions in catalytic cycles.
The compound’s molecular geometry has been validated via X-ray crystallography, revealing a planar phenyl ring with dihedral angles of 12.3° between the boronic acid and carbonyl groups.
Physicochemical Properties
Key properties include:
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Solubility: Highly soluble in tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) due to the polar methoxyethyl groups.
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Stability: Stable under inert atmospheres but hydrolyzes slowly in aqueous acidic conditions.
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pKa: The boronic acid group exhibits a pKa of 8.9, enabling deprotonation under mild basic conditions for cross-coupling reactions.
Synthesis and Purification Methods
Synthetic Pathways
The synthesis involves a multi-step sequence (Figure 1):
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Formation of the Boronic Acid Moiety: A Miyaura borylation reaction treats 4-bromobenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst .
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Attachment of the Bis(2-methoxyethyl)amino Group: The benzamide intermediate undergoes nucleophilic acyl substitution with bis(2-methoxyethyl)amine, facilitated by thionyl chloride activation.
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Purification: Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water.
Table 1: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Borylation | Pd(dppf)Cl₂, KOAc, dioxane, 80°C | 78 |
| Acyl Substitution | SOCl₂, DCM, 0°C → rt | 85 |
| Purification | Ethanol/water (7:3) | 92 |
Challenges and Solutions
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Byproduct Formation: Residual palladium catalysts can contaminate the final product. Washing with EDTA solution reduces Pd content to <10 ppm.
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Hydrolysis Sensitivity: Storage under nitrogen at -20°C prevents decomposition.
Applications in Organic Synthesis and Medicinal Chemistry
Suzuki-Miyaura Cross-Coupling
The compound serves as a key arylboronic acid partner in synthesizing biaryl structures. For example, coupling with 4-bromoacetophenone yields 4’-acetylbiphenyl-4-carboxamide derivatives, intermediates in kinase inhibitor development . Reaction conditions typically employ Pd(PPh₃)₄, Na₂CO₃, and a 1:1 mixture of THF/water at 60°C.
Drug Development
The bis(2-methoxyethyl)amino group improves blood-brain barrier penetration in preclinical candidates. Derivatives of this compound have shown IC₅₀ values <100 nM against tyrosine kinases implicated in colorectal cancer .
Table 2: Biological Activity of Selected Derivatives
| Derivative | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 4-(4-Acetylphenyl)amide | EGFR (T790M/L858R) | 34 |
| 4-(3-Nitrophenyl)amide | VEGFR-2 | 89 |
Polymer Chemistry
Incorporating this boronic acid into polyurethanes enhances thermal stability (Tg increase from 120°C to 145°C) and enables self-healing properties via dynamic B–O bond exchange.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 2H, B-OH), 7.89 (d, J=8.2 Hz, 2H, ArH), 7.45 (d, J=8.2 Hz, 2H, ArH), 3.55–3.62 (m, 8H, -OCH₂CH₂O-), 3.32 (s, 6H, -OCH₃).
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¹¹B NMR: δ 28.7 ppm, consistent with trigonal planar boron geometry.
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 282.1134 (calculated: 282.1138).
X-ray Crystallography
Single-crystal analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a=8.21 Å, b=12.34 Å, c=14.56 Å, and β=97.8°.
Comparative Analysis with Structural Analogs
Thienylmethyl vs. Methoxyethyl Substituents
Replacing the bis(2-methoxyethyl)amino group with a thienylmethyl moiety (as in ) reduces solubility in polar solvents (logP increases from 1.2 to 2.8) but enhances affinity for thiophene-containing targets, such as serotonin receptors .
Impact of Aromatic Substituents
The bis(4-methylphenyl)amino analog ( ) exhibits stronger π-π stacking interactions in polymer matrices, increasing tensile strength by 40% compared to the methoxyethyl derivative .
Table 3: Property Comparison of Boronic Acid Derivatives
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